3,4-Dichlorobenzoic acid 3,4-Dichlorobenzoic acid 3,4-dichlorobenzoic acid is a chlorobenzoic acid carrying chloro substituents at positions 3 and 4. It is a conjugate acid of a 3,4-dichlorobenzoate.
Brand Name: Vulcanchem
CAS No.: 51-44-5
VCID: VC21271947
InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C=C1C(=O)O)Cl)Cl
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol

3,4-Dichlorobenzoic acid

CAS No.: 51-44-5

Cat. No.: VC21271947

Molecular Formula: C7H4Cl2O2

Molecular Weight: 191.01 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dichlorobenzoic acid - 51-44-5

Specification

CAS No. 51-44-5
Molecular Formula C7H4Cl2O2
Molecular Weight 191.01 g/mol
IUPAC Name 3,4-dichlorobenzoic acid
Standard InChI InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Standard InChI Key VPHHJAOJUJHJKD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Cl)Cl

Introduction

Chemical Identity and Physical Properties

3,4-Dichlorobenzoic acid (CAS No. 51-44-5) is a chlorobenzoic acid characterized by two chlorine substituents at positions 3 and 4 on the benzene ring. It presents as a white to light yellow crystalline powder with a defined molecular structure . The compound has significant importance in various analytical and research applications due to its stable nature and distinctive chemical properties.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3,4-Dichlorobenzoic Acid

PropertyValue
Chemical FormulaC₇H₄Cl₂O₂
Molecular Weight191.01 g/mol
Physical AppearanceWhite to light yellow crystal powder
Melting Point350°C
Boiling Point317.8°C
CAS Number51-44-5
Water Hazard Class (WGK)1

The compound exists primarily as 3,4-dichlorobenzoate (its conjugate base) at physiological pH (7.3), which is an important consideration for biological applications . This conjugate base is formed by deprotonation of the carboxy group of 3,4-dichlorobenzoic acid, resulting in the species with molecular formula C₇H₃Cl₂O₂⁻ .

Synthesis Methods

Several approaches exist for the synthesis of 3,4-dichlorobenzoic acid, with oxidation of corresponding alcohols being a prominent method documented in the literature.

Oxidation of 3,4-Dichlorobenzyl Alcohol

One efficient synthetic route involves the oxidation of 3,4-dichlorobenzyl alcohol using gold nanoclusters on titanium dioxide (Au NCs/TiO₂) as a catalyst. This green chemistry approach yields 3,4-dichlorobenzoic acid with an impressive 96.8% yield .

The reaction conditions include:

  • Catalyst: Au NCs/TiO₂

  • Oxidizing agent: Oxygen

  • Base: Sodium hydroxide in water

  • Temperature: 120°C

  • Pressure: 7500.75 Torr (1.0 MPa)

  • Reaction time: 6 hours

  • Reaction vessel: Autoclave

The general procedure involves:

  • Addition of reactant, catalyst, water, and NaOH to an autoclave reactor

  • Replacement of atmosphere with O₂

  • Heating to desired temperature with stirring

  • Maintaining oxygen pressure at 1.0 MPa during reaction

  • Cooling to ambient temperature after completion

  • Dilution with acetone to dissolve products

  • Separation of catalyst and acidification of filtrate to pH 2.0

  • Analysis by gas chromatography with flame ionization detection

Purification Methods

For laboratory-scale purification, 3,4-dichlorobenzoic acid can be crystallized from:

  • Aqueous ethanol (with charcoal)

  • Acetic acid

Aromatic acid impurities (to <0.05%) can be removed via the (±)-α-methylbenzylamine salt, similar to the method described for 2,4-dichlorobenzoic acid in the literature .

Applications and Uses

3,4-Dichlorobenzoic acid has found numerous applications across different scientific disciplines, particularly in analytical chemistry and plant biology research.

Analytical Chemistry Applications

The compound serves as an important internal standard in the multiresidue analysis of pharmaceuticals and personal care products. Specifically, it has been employed in ultra performance liquid chromatography-positive/negative electrospray tandem mass spectrometry (UPLC-ESI/MS/MS) methods . This application highlights its utility in developing simultaneous multiresidue methods for over 50 compounds, particularly in environmental water analysis .

Additionally, 3,4-dichlorobenzoic acid has been used to study the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid, demonstrating its value in metabolic pathway investigations .

Plant Biology Research

These findings suggest that the flower-inducing effect observed when the compound is added to nutrient solutions may be secondary to the suppression of root elongation, providing valuable insights into plant growth regulation mechanisms .

Biodegradation and Environmental Fate

The environmental persistence and degradation pathways of chlorinated aromatic compounds like 3,4-dichlorobenzoic acid are of significant interest due to potential environmental concerns.

Microbial Degradation

Studies have demonstrated that certain bacterial strains can degrade 3,4-dichlorobenzoic acid. Brevibacterium Group B has been shown to utilize this compound as a growth substrate, with degradation efficiency influenced by various environmental factors .

Table 2: Optimal Conditions for 3,4-Dichlorobenzoic Acid Degradation by Brevibacterium Group B

ParameterOptimal ConditionNotes
Temperature37°CTested range: 25-42°C
pH8.0Alkaline conditions favor degradation
Substrate Concentration1 mMHigher degradation percentage achieved
Carbon Starvation48 hoursPre-starved cells showed improved degradation
Degradation Time20 hoursMaximum degradation percentage achieved

Interestingly, carbon-starved cells demonstrated enhanced degradation capabilities. Cells that were carbon-starved for 48 hours showed better degradation efficiency than those starved for 24 hours or non-starved cells. The adaptation of Brevibacterium Group B cells was identified as a crucial aspect for improved degradation ability .

Metabolic Pathways

The biodegradation pathway for 3,4-dichlorobenzoic acid by Brevibacterium Group B appears to follow a 1,2-dioxygenase activity-dependent-ortho cleavage pathway, which was identified as the only option for this substrate .

In another study, Acinetobacter sp. strain 4-CB1, when grown on 4-chlorobenzoate (4-CB), was found to cometabolize 3,4-dichlorobenzoate (3,4-DCB) to 3-chloro-4-hydroxybenzoate (3-C-4-OHB), which could subsequently be used as a growth substrate. Notably, no cometabolism of 3,4-DCB was observed when this bacterial strain was grown on benzoate, suggesting specificity in the enzymatic pathways involved .

Article No.Package QuantityContainerPrice (€)
2KXA.22 kgGlass278.45
2KXA.35 kgGlass579.45
2KXA.410 kgGlass944.95
2KXA.525 kgGlass1,579.20

Bulk quantity discounts are typically available, with prices reducing to €897.70 per pack for orders of 6 or more 10 kg units, and further discounting to €850.46 per pack for orders of 24 or more units .

Commercial preparations generally have a purity specification of ≥95%, making them suitable for most research and analytical applications .

Hazard TypeClassificationCode
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2H319
Specific Target Organ Toxicity (Single Exposure)Category 3H335
Target OrgansRespiratory system-

The compound carries the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

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